![molecular formula C11H12N4O2S B303446 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B303446.png)
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one, also known as DMOSI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMOSI is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to inhibit the activity of viral enzymes, which makes it a potential candidate for the development of antiviral drugs. The exact mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions and its antioxidant and anti-inflammatory activities are still under investigation.
Biochemical and Physiological Effects:
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit low toxicity in vitro and in vivo studies. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of viral enzymes. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its potential applications in various fields of research. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, which makes it a potential candidate for the development of drugs. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit good stability in various biological systems. However, one of the limitations of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is its moderate to high cost of synthesis, which makes it less accessible to researchers with limited resources.
Zukünftige Richtungen
There are several future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one. One of the future directions is the investigation of the mechanism of action of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in the detection of metal ions. Another future direction is the investigation of the antioxidant and anti-inflammatory activities of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one in animal models. In addition, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs for the treatment of cancer, viral infections, and bacterial infections is a potential future direction. Finally, the investigation of the potential use of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one as a fluorescent probe for the detection of metal ions in living cells is also a potential future direction.
Conclusion:
In conclusion, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities, and has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been reported to exhibit antioxidant and anti-inflammatory activities. The future directions for the research on 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one include the investigation of its mechanism of action, the development of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one-based drugs, and the investigation of its potential use as a fluorescent probe.
Synthesemethoden
The synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one involves the reaction of 2-amino-5-methylthiazole with 2-cyano-3,3-dimethylacrylic acid followed by the reaction with 4-oxocyclohexa-2,5-dien-1-ylidenehydrazinecarbothioamide. The final product is obtained after a series of purification steps. The chemical synthesis of 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported in several research articles, and the yield of the reaction is reported to be moderate to high.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been studied extensively for its potential applications in various fields of research. In the field of medicinal chemistry, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit anticancer, antiviral, and antibacterial activities. 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, 1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one has been reported to exhibit antioxidant and anti-inflammatory activities.
Eigenschaften
Produktname |
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one |
|---|---|
Molekularformel |
C11H12N4O2S |
Molekulargewicht |
264.31 g/mol |
IUPAC-Name |
1,3-dimethyl-5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N4O2S/c1-14-9(10(17)15(2)11(14)18)13-12-7-3-5-8(16)6-4-7/h3-6,9,13H,1-2H3 |
InChI-Schlüssel |
WDNJEXAYHHXIKY-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
SMILES |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
Kanonische SMILES |
CN1C(C(=O)N(C1=S)C)NN=C2C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
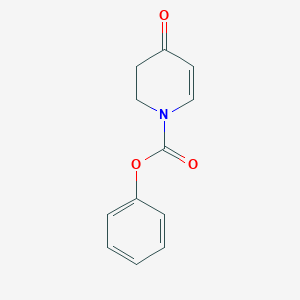
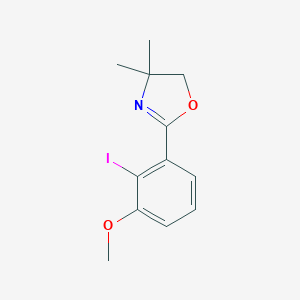

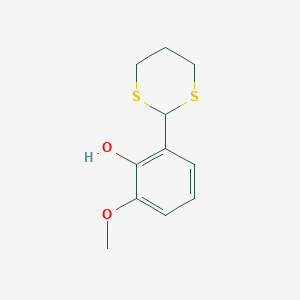
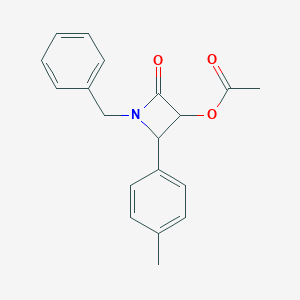


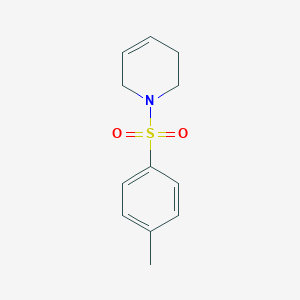


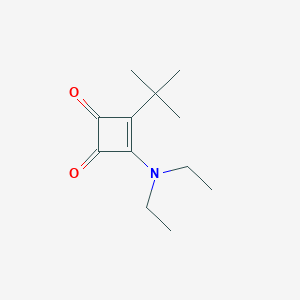
![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)